molecular formula C5H8F2O B7969592 2,2-Difluorocyclopentanol

2,2-Difluorocyclopentanol

Cat. No. B7969592
M. Wt: 122.11 g/mol
InChI Key: VJHWPQWKOYXRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclopentanol is a useful research compound. Its molecular formula is C5H8F2O and its molecular weight is 122.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluorocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluorocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Pseudorotational Motion Studies : Research on similar compounds like 1,1-difluorosilacyclopentane, which shares some structural similarities with 2,2-Difluorocyclopentanol, focuses on understanding molecular structure and motions such as pseudorotation (Shen & Dakkcuri, 1985).

  • Environmental Impact and Toxicity of Polyfluorinated Compounds : Research into polyfluorinated compounds, a category to which 2,2-Difluorocyclopentanol belongs, examines their environmental distribution and potential toxicity. This includes studies on how these compounds are found in animal and human blood and their long-term environmental persistence (Lindstrom, Strynar, & Libelo, 2011).

  • Medicinal Chemistry and Drug Discovery : Difluoro-substituted compounds are explored in medicinal chemistry for their potential as bioisosteres in drug discovery. This involves research into the design, synthesis, and characterization of such compounds for potential pharmaceutical applications (Bychek et al., 2019).

  • Analytical Characterizations of Research Chemicals : Studies also focus on the analytical characterization of chemicals with fluorinated structures, aiming to understand their properties and potential applications in various scientific fields (Dybek et al., 2019).

  • Investigation into Spiroconjugation Effects : The effects of spiroconjugation on compounds with structures similar to 2,2-Difluorocyclopentanol are also a subject of research. This involves studying how certain structural elements affect the energy states and properties of these molecules (Abe et al., 2004).

  • Investigations into Environmental Degradation : There is significant research on how compounds like 2,2-Difluorocyclopentanol degrade in the environment, particularly focusing on microbial degradation pathways. These studies are crucial for understanding the environmental fate of these chemicals (Liu & Avendaño, 2013).

properties

IUPAC Name

2,2-difluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)3-1-2-4(5)8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHWPQWKOYXRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.